molecular formula C21H19FN2O3S B2488673 (E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 868154-61-4

(E)-ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No. B2488673
CAS RN: 868154-61-4
M. Wt: 398.45
InChI Key: OWPQDJSIZGQZNY-SDNWHVSQSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves multi-step chemical reactions starting from basic building blocks to achieve the complex structure of the target molecule. For instance, the reaction of thiocarbamoyl derivatives with metal ions like Co(II), Cu(II), and Zn(II) has been explored to synthesize related complexes exhibiting significant biological activities (Sherif & Hosny, 2014). Additionally, the synthesis of closely related azo-Schiff bases through the reaction of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with aldehydes in methanol under reflux conditions highlights the complexity and versatility of the synthetic routes employed (Menati et al., 2020).

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various analytical techniques. For example, X-ray diffraction methods have confirmed the planar geometric structure with slight deviations and intermolecular hydrogen bonding for a similar compound, indicating the importance of structural analysis in understanding the chemical properties and potential interactions of these molecules (Menati et al., 2020).

Chemical Reactions and Properties

Ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and related compounds participate in a variety of chemical reactions, leading to the formation of complexes with significant biological activities. The interaction with metal ions and the ability to form Schiff bases are notable reactions that influence the chemical properties and potential applications of these compounds (Sherif & Hosny, 2014).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. While specific data on the compound may not be readily available, the analysis of similar compounds through techniques like X-ray diffraction provides valuable insights into their physical characteristics (Menati et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under different conditions, and potential for forming derivatives, are essential for exploring the versatility and applications of these molecules. Studies on related compounds have shown a variety of chemical behaviors that highlight the potential for further chemical modifications and the development of new compounds with enhanced properties (Sherif & Hosny, 2014).

Scientific Research Applications

Anti-Rheumatic Potential

Ethyl 2-(2-cyano-3-(4-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have been synthesized and evaluated for their potential in treating rheumatic diseases. These compounds have demonstrated significant antioxidant, analgesic, and anti-rheumatic effects in vivo, particularly the copper complex (Sherif & Hosny, 2014).

Applications in Azo-Schiff Base Synthesis

This compound has been used in the synthesis of new azo-Schiff bases. These bases have significant potential in various scientific fields, such as dye and pigment synthesis, due to their unique structural and spectral properties (Menati et al., 2020).

Use in Disperse Dye Synthesis

The compound has applications in synthesizing azo dyes, especially in the context of polyester coloration. These dyes exhibit good coloration and fastness properties, making them suitable for various industrial applications (Sabnis & Rangnekar, 1989).

Synthesis of Hetaryl-Tetrahydrobenzo[b]Thiophenes

It plays a crucial role in the efficient synthesis of 3-hetaryl-4,5,6,7-tetrahydrobenzo[b]thiophenes, which are valuable in the development of novel pharmaceuticals and other chemical products (Sabnis & Rangnekar, 1992).

Anticancer Agent Development

This compound has been utilized in the synthesis of novel anticancer agents. Specifically, derivatives of ethyl 2-acrylamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate have shown promising results against various cancer cell lines, highlighting their potential in cancer therapy (Sroor et al., 2020).

Antimicrobial Activity

Derivatives of this compound have demonstrated notable antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015).

Polymer Synthesis and Antibacterial Properties

This compound has been instrumental in the synthesis of novel polymers with unique antibacterial properties. These polymers and their copolymers have shown moderate biological activity, opening new avenues in materials science (Elsabee et al., 2011).

properties

IUPAC Name

ethyl 2-[[(E)-2-cyano-3-(4-fluorophenyl)prop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O3S/c1-2-27-21(26)18-16-5-3-4-6-17(16)28-20(18)24-19(25)14(12-23)11-13-7-9-15(22)10-8-13/h7-11H,2-6H2,1H3,(H,24,25)/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPQDJSIZGQZNY-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C(=CC3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)/C(=C/C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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